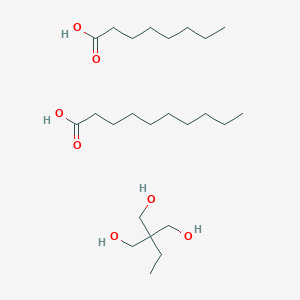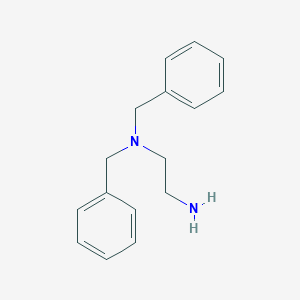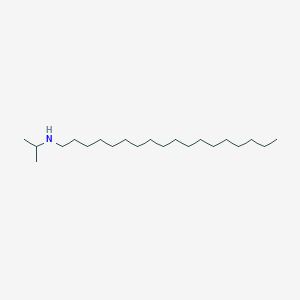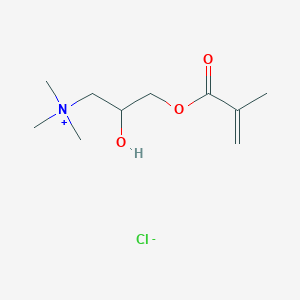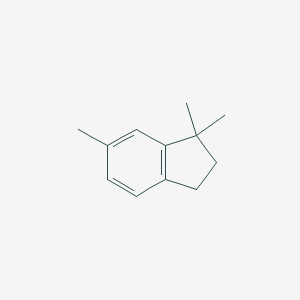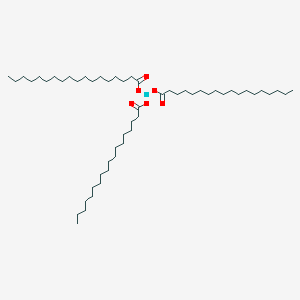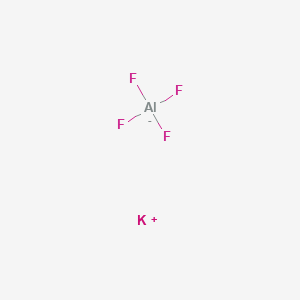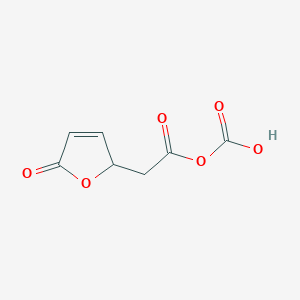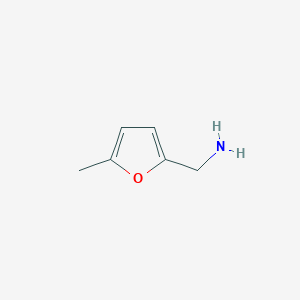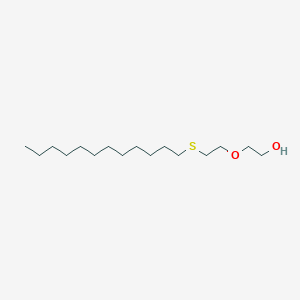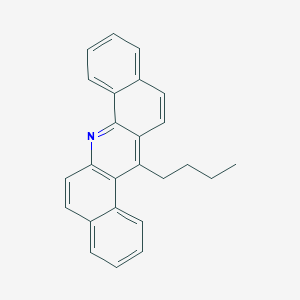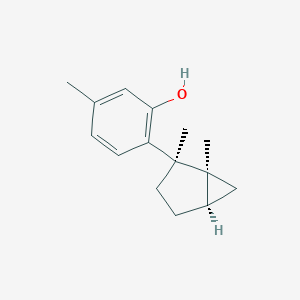
Debromolaurinterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Debromolaurinterol (DBL) is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in a wide range of physiological processes. DBL has been shown to selectively target a specific subtype of GPCR, making it a valuable tool for studying the function and regulation of these receptors.
Applications De Recherche Scientifique
Isolation and Structural Determination
Debromolaurinterol, a debromo analog of laurinterol, was first identified in the red alga Laurencia intermedia Yamada. Researchers isolated and determined the structure of debromolaurinterol, alongside laurinterol and isolaurinterol, highlighting its significance as a naturally occurring sesquiterpenoid containing bromine (Irie, Suzuki, Kurosawa, & Masamune, 1970).
Synthesis and Derivatives
In a study aimed at synthesizing debromolaurinterol, researchers achieved the formal total synthesis of debromolaurinterol acetate from dibromo-5-methoxytoluene. This synthesis was significant in understanding and exploring the chemical properties and potential applications of debromolaurinterol and its derivatives (Feutrill, Mirrington, & Nichols, 1973).
Cytotoxic and Antibacterial Properties
A study exploring the cytotoxic and antibacterial properties of compounds isolated from the sea hare Aplysia kurodai identified debromolaurinterol as one of the active components. This research highlighted debromolaurinterol's potential in the development of new cytotoxic and antibacterial agents (Tsukamoto, Yamashita, & Ohta, 2005).
Influence on Algal Growth and Metabolite Content
Research on Laurencia okamurae, a species of red algae, revealed that environmental factors such as temperature and salinity influenced the growth of the algae and the content of laurinterol and debromolaurinterol. This study provided insights into the ecological factors affecting the production of these compounds in natural habitats (Kuwano et al., 1998).
Antimicrobial Activity
A study on antimicrobial agents from marine algae reported that debromolaurinterol exhibited significant activity against certain microbes, particularly gram-positive bacteria. This research contributes to understanding the potential use of debromolaurinterol in developing new antimicrobial therapies (Sims, Donnell, Leary, & Lacy, 1975).
Inhibitory Activity on Na, K-ATPase
Debromolaurinterol, isolated from the sea hare Aplysia kurodai, was evaluated for its Na, K-ATPase inhibitory activity. The study's findings contribute to understanding the biochemical interactions and potential therapeutic applications of debromolaurinterol in modulating enzyme activities (Okamoto, Nitanda, Ojika, & Sakagami, 2001).
Propriétés
Numéro CAS |
10539-88-5 |
|---|---|
Nom du produit |
Debromolaurinterol |
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol |
InChI |
InChI=1S/C15H20O/c1-10-4-5-12(13(16)8-10)14(2)7-6-11-9-15(11,14)3/h4-5,8,11,16H,6-7,9H2,1-3H3/t11-,14+,15+/m1/s1 |
Clé InChI |
XQATUTRQDIODTL-UGFHNGPFSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)O |
SMILES |
CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |
SMILES canonique |
CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



